molecular formula C10H8BrFO B8231547 2-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one

2-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B8231547
M. Wt: 243.07 g/mol
InChI Key: DWORNYDKAOIVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination and fluorination of a dihydronaphthalenone precursor. One common method includes the following steps:

    Bromination: The precursor compound, 3,4-dihydro-2H-naphthalen-1-one, is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenones, while oxidation and reduction can lead to different oxidation states of the core structure.

Scientific Research Applications

2-Bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,4-dihydro-2H-naphthalen-1-one
  • 6-Fluoro-3,4-dihydro-2H-naphthalen-1-one
  • 2-Bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Uniqueness

2-Bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern is less common and can lead to unique properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13/h2-3,5,9H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWORNYDKAOIVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.